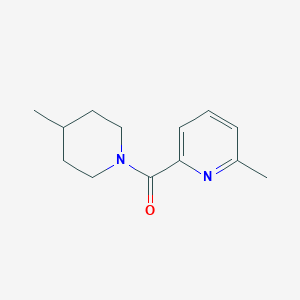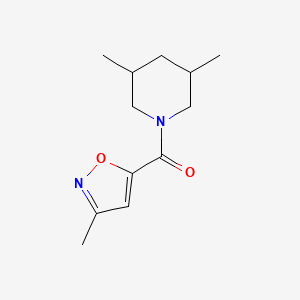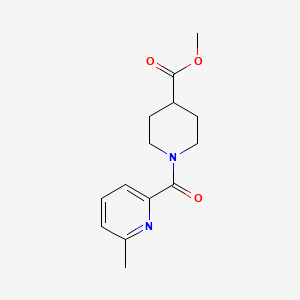
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CPA), which has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC).
Wirkmechanismus
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide works by inhibiting the activity of HDAC, which is involved in the deacetylation of histone proteins. Histone acetylation is a critical process in regulating gene expression, as it can alter the structure of chromatin and promote the recruitment of transcriptional activators. By inhibiting HDAC, this compound can increase the acetylation of histones, leading to increased gene expression and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity and memory formation, leading to improved cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its specificity for HDAC, which makes it a useful tool for studying the role of HDAC in regulating gene expression and chromatin remodeling. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could be used to treat a wide range of neurological disorders. Another area of interest is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the solubility and bioavailability of this compound. Finally, there is a need for further research on the long-term effects of this compound, particularly in terms of its potential for inducing epigenetic changes that could have unintended consequences.
Conclusion
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It works by inhibiting the activity of HDAC, leading to increased gene expression and improved cognitive function. While there are limitations to its use, this compound has the potential to be a valuable tool for studying the role of HDAC in regulating gene expression and chromatin remodeling, and for developing new therapies for a range of neurological disorders.
Synthesemethoden
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can be synthesized by reacting CPA with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then reacted with cyclopentylamine to form this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient process.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It has been shown to inhibit the activity of HDAC, which plays a critical role in regulating gene expression and chromatin remodeling. By inhibiting HDAC, this compound can increase the expression of genes that are involved in synaptic plasticity and memory formation, leading to improved cognitive function and reduced drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11(2)15(19)17-9-7-12(8-10-17)14(18)16-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBGVJUAFRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



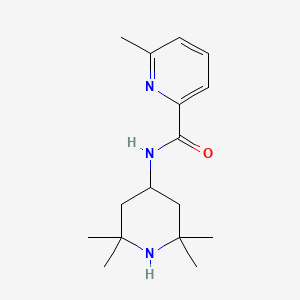

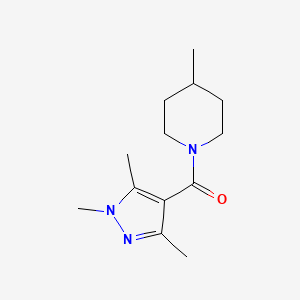
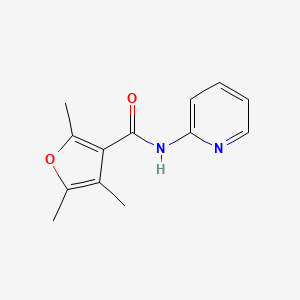
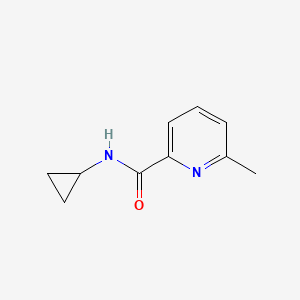
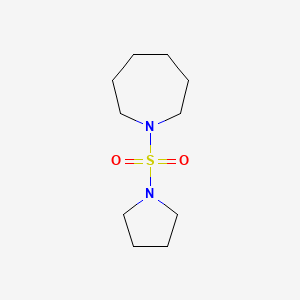
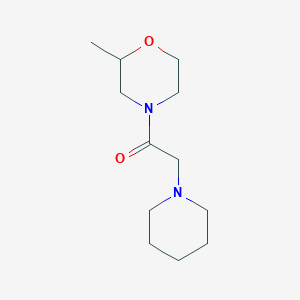
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
